6-(morpholin-3-yl)pyridin-3-ol
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Overview
Description
6-(Morpholin-3-yl)pyridin-3-ol is a heterocyclic compound that features a morpholine ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 6-morpholin-4-ylpyridin-3-amine, which is then converted to the desired compound through various chemical reactions .
Industrial Production Methods
Industrial production methods for 6-(morpholin-3-yl)pyridin-3-ol are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-3-yl)pyridin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
6-(Morpholin-3-yl)pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(morpholin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea . This interaction is facilitated by the compound’s ability to form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(morpholin-3-yl)pyridin-3-ol include:
6-Morpholinopyridin-3-ylboronic acid: This compound features a boronic acid group instead of a hydroxyl group.
2-(Morpholino)pyridin-5-yl boronic acid: Another boronic acid derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring and a pyridine ring with a hydroxyl group. This structure imparts distinct chemical properties and biological activities that are not observed in its analogs .
Properties
CAS No. |
1270353-94-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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